N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
Description
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzofuran moiety linked to a propan-2-yl group and a thiophen-3-yl substituent via an acetamide bridge. Benzofuran and thiophene rings are pharmacologically significant due to their electron-rich aromatic systems, which enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12(18-17(19)9-13-6-7-21-11-13)8-15-10-14-4-2-3-5-16(14)20-15/h2-7,10-12H,8-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMUEMFRJMKKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran-2-ylpropan-2-amine Synthesis
Benzofuran synthesis leverages transition-metal-catalyzed C–H activation, as demonstrated by rhodium(III)-mediated annulation between aryl aldehydes and alkynes. For example, treating 2-hydroxybenzaldehyde with propiolic acid derivatives under CpRh catalysis generates 2-substituted benzofurans. Subsequent nitration at the propargyl position and reduction yields the propan-2-ylamine group. Alternatively, reductive amination of benzofuran-2-carbaldehyde with nitroethane followed by hydrogenation provides direct access.
2-(Thiophen-3-yl)acetic Acid Preparation
Thiophene functionalization at the 3-position is achieved via Friedel–Crafts acylation using acetyl chloride and AlCl₃, yielding 3-acetylthiophene. Oxidation with KMnO₄ under acidic conditions converts the ketone to carboxylic acid, which is reduced to acetic acid via Clemmensen reduction.
Synthetic Routes to this compound
Rhodium-Catalyzed Benzofuran Formation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Rhodium(III) catalysts (e.g., CpRh) enhance benzofuran regioselectivity over palladium analogues.
- EDCl/HOBt outperforms DCC in amide coupling due to reduced epimerization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₆NO₃S: [M+H]⁺ 314.0951; Found: 314.0948.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the double bonds in the benzofuran and thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the benzofuran and thiophene rings.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Organic Synthesis : It serves as a foundational compound for synthesizing more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer activity, with mechanisms involving apoptosis and cell cycle arrest .
Medicine
- Pharmaceutical Development : Investigated as a lead compound for new drug formulations, particularly in targeting specific diseases due to its unique structural characteristics that allow interaction with biological macromolecules .
Industry
- Advanced Materials : Utilized in creating materials with specific electronic or optical properties, which can be applied in sensors or organic light-emitting diodes (OLEDs).
Case Study 1: Anticancer Activity
A study published in Biointerface Research explored various benzofurancarboxamide derivatives, including N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide. Results demonstrated significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of related compounds highlighted the ability of benzofuran derivatives to inhibit bacterial growth effectively. This positions this compound as a promising candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, potentially affecting enzyme activity or receptor binding. The acetamide linkage may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization: Replacing the benzofuran group with isoquinoline (as in verosudil) could enhance kinase affinity, while substituting thiophene with thiazole might improve solubility .
- Therapeutic Potential: The compound’s dual heterocyclic architecture positions it as a candidate for CNS disorders or antimicrobial agents, though in vitro assays are needed to validate these hypotheses .
- Computational Modeling : Docking studies using Lamarckian genetic algorithms () could predict binding modes to targets like laccase (as in ) or kinases .
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure comprising a benzofuran moiety and a thiophene ring, which are known for their diverse biological properties.
Synthesis
The synthesis typically involves the following steps:
- Formation of Benzofuran : Cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
- Alkylation : Alkylation of the benzofuran derivative using an alkyl halide in the presence of a base.
- Formation of Thiophene : Utilization of the Paal-Knorr synthesis to create the thiophene ring from a 1,4-diketone and elemental sulfur.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Activity
This compound has been explored for its anticancer potential. Compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer cells). The activity is often attributed to the ability to induce apoptosis or inhibit cell proliferation through various signaling pathways .
The proposed mechanism of action includes:
- Interaction with Biological Macromolecules : The compound may interact with enzymes or receptors via π–π stacking and hydrogen bonding.
- Modulation of Enzyme Activity : The structural components may influence enzyme kinetics or receptor binding affinities, potentially leading to altered metabolic pathways .
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of related compounds:
- Antimicrobial Activity : A study reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 5 | Effective against MRSA |
| Compound B | 8 | Moderate activity |
- Anticancer Activity : Another study highlighted that certain derivatives reduced A549 cell viability significantly, indicating potential for further development as anticancer agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 32.2 | A549 |
| Compound D | 31.9 | A549 |
Research Applications
The compound is being investigated for its applications in:
Q & A
Q. What are the recommended synthetic routes for N-(1-(benzofuran-2-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide, and how do reaction conditions impact yield?
The synthesis typically involves coupling benzofuran and thiophene derivatives via amide bond formation. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation . Yield optimization requires monitoring via TLC or HPLC, with purity confirmed by NMR (>95% purity recommended) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify benzofuran (δ 6.5–7.8 ppm) and thiophene (δ 7.2–7.5 ppm) proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during characterization?
- Variable temperature NMR : To identify dynamic effects or tautomerism .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzofuran-thiophene hybrids) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent oxidation .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Analog synthesis : Modify substituents on benzofuran (e.g., electron-withdrawing groups) and thiophene (e.g., halogenation) .
- Computational docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using MOE or Discovery Studio .
Q. What experimental approaches address low solubility in aqueous media?
- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) for in vitro assays .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
- Salt formation : Synthesize hydrochloride or sodium salts to improve hydrophilicity .
Q. How can researchers validate contradictory bioactivity data across different assay platforms?
- Dose-response recalibration : Ensure consistent molar concentrations across assays .
- Orthogonal assays : Compare results from enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends .
Methodological Notes
- Synthesis Reproducibility : Document solvent batch purity and anhydrous conditions to mitigate variability .
- Data Transparency : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and MS ionization modes (e.g., ESI+) for cross-lab validation .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
